Antiviral Potency of 5‑(3,4‑Difluorophenyl)‑3‑methyl‑pyrrole‑2‑carboxamides vs. 4‑Chlorophenyl and Unsubstituted Phenyl Analogs in HIV‑1 Pseudovirus Assays
In the NBD series, the 5‑(3,4‑difluorophenyl)‑3‑methyl‑pyrrole‑2‑carboxylic acid is the key precursor to the carboxamide final compounds. The final amide NBD‑14107, derived from the target compound, showed an EC₅₀ of 0.089 μM (89 nM) against HIV‑1 HXB2 in a single‑cycle pseudovirus assay [1]. In contrast, the comparator NBD‑11021, assembled from 5‑(4‑chlorophenyl)‑pyrrole‑2‑carboxylic acid, displayed an EC₅₀ of 0.41 μM against the same virus strain, representing a ~4.6‑fold weaker potency [2]. Further SAR demonstrated that replacing the 3‑methyl group with H (i.e., using 5‑(3,4‑difluorophenyl)‑pyrrole‑2‑carboxylic acid) led to a >3‑fold drop in activity relative to the 3‑methyl analog [1].
| Evidence Dimension | Antiviral potency (EC₅₀) against HIV-1 HXB2 in TZM-bl single-cycle pseudovirus assay |
|---|---|
| Target Compound Data | NBD‑14107 (derived from 5‑(3,4‑difluorophenyl)‑3‑methyl‑1H‑pyrrole‑2‑carboxylic acid): EC₅₀ = 89 nM |
| Comparator Or Baseline | NBD‑11021 (derived from 5‑(4‑chlorophenyl)‑pyrrole‑2‑carboxylic acid): EC₅₀ = 410 nM; 5‑(3,4‑difluorophenyl)‑pyrrole‑2‑carboxamide (des‑methyl): EC₅₀ ≈ 270 nM (estimated from SAR trend) |
| Quantified Difference | 4.6‑fold more potent than the 4‑chlorophenyl analog; ~3‑fold more potent than the des‑methyl analog |
| Conditions | TZM-bl target cells; Env‑pseudotyped HIV‑1 HXB2; luciferase reporter readout at 48 h post‑infection |
Why This Matters
The 3,4‑difluorophenyl and 3‑methyl motifs of the target compound translate to a >4‑fold potency gain in the final drug prototype; substituting to a cheaper phenyl or chloro‑phenyl building block directly sacrifices antiviral efficacy and invalidates downstream SAR.
- [1] Curreli, F.; Belov, D. S.; Kwon, Y. D.; Ramesh, R. R.; Kurkin, A. V.; Altieri, A.; Kwong, P. D.; Debnath, A. K. Synthesis, Antiviral Potency, in Vitro ADMET, and X‑ray Structure of Potent CD4 Mimics as Entry Inhibitors That Target the Phe43 Cavity of HIV‑1 gp120. J. Med. Chem. 2017, 60 (7), 3124–3138. View Source
- [2] Curreli, F.; Belov, D. S.; Ramesh, R. R.; Patel, N.; Altieri, A.; Kurkin, A. V.; Kwong, P. D.; Debnath, A. K. Structure‑based lead optimization to improve antiviral potency and ADMET properties of phenyl‑1H‑pyrrole‑carboxamide entry inhibitors targeted to HIV‑1 gp120. Eur. J. Med. Chem. 2018, 154, 367–391. View Source
